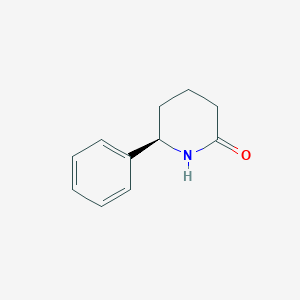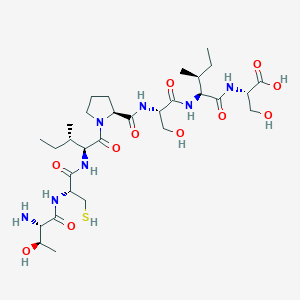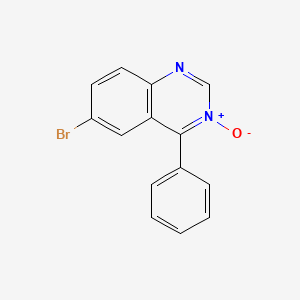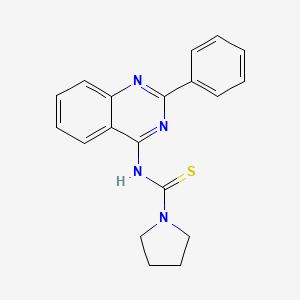![molecular formula C52H50B4Br2N4O8 B14251856 1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1) CAS No. 436853-31-5](/img/structure/B14251856.png)
1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1) is a complex organic compound that features boronophenyl groups attached to a phenanthrolin-1-ium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide typically involves the reaction of 1,7-phenanthroline with boronophenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated control systems for precise reaction conditions, and purification techniques such as crystallization or chromatography to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the boronophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce boronophenyl-substituted phenanthrolin-1-ium compounds.
Applications De Recherche Scientifique
1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s boronophenyl groups make it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Mécanisme D'action
The mechanism of action of 1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide involves its interaction with molecular targets through its boronophenyl groups. These groups can participate in Lewis acid-base interactions, hydrogen bonding, and coordination with metal ions. The phenanthrolin-1-ium core can also engage in π-π stacking interactions with aromatic molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(3-boronophenyl)urea: This compound features boronophenyl groups attached to a urea core and is used in similar applications, such as boron chemistry and materials science.
1,7-Phenanthrolinium, 1,7-bis[(3-boronophenyl)methyl]-, dibromide: A closely related compound with similar structural features and applications.
Uniqueness
1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide is unique due to its phenanthrolin-1-ium core, which provides additional stability and versatility in chemical reactions. Its ability to form stable complexes with various molecules makes it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
436853-31-5 |
|---|---|
Formule moléculaire |
C52H50B4Br2N4O8 |
Poids moléculaire |
1062.0 g/mol |
Nom IUPAC |
[3-[[1-[(3-boronophenyl)methyl]-8H-1,7-phenanthrolin-1-ium-7-yl]methyl]phenyl]boronic acid;dibromide |
InChI |
InChI=1S/2C26H25B2N2O4.2BrH/c2*31-27(32)22-8-1-5-19(15-22)17-29-13-4-10-24-25(29)12-11-21-7-3-14-30(26(21)24)18-20-6-2-9-23(16-20)28(33)34;;/h2*1-12,14-16,31-34H,13,17-18H2;2*1H/q2*+1;;/p-2 |
Clé InChI |
CSYHIRJOACZRQK-UHFFFAOYSA-L |
SMILES canonique |
B(C1=CC(=CC=C1)CN2CC=CC3=C2C=CC4=C3[N+](=CC=C4)CC5=CC=CC(=C5)B(O)O)(O)O.B(C1=CC(=CC=C1)CN2CC=CC3=C2C=CC4=C3[N+](=CC=C4)CC5=CC=CC(=C5)B(O)O)(O)O.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)


![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)

![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)

![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)


![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
